
N-cyclopentyl-3-fluoro-N-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-3-fluoro-N-methylbenzamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of GABA, a neurotransmitter that plays a critical role in the regulation of neuronal excitability. Inhibition of GABA-AT by CPP-115 leads to increased levels of GABA in the brain, which has been shown to have potential therapeutic applications in the treatment of various neurological disorders.
Mécanisme D'action
N-cyclopentyl-3-fluoro-N-methylbenzamide works by inhibiting GABA-AT, which is responsible for the breakdown of GABA in the brain. By inhibiting GABA-AT, N-cyclopentyl-3-fluoro-N-methylbenzamide increases the levels of GABA in the brain, leading to increased inhibitory neurotransmission and reduced neuronal excitability. This mechanism of action has been shown to have potential therapeutic applications in the treatment of various neurological disorders.
Biochemical and Physiological Effects
N-cyclopentyl-3-fluoro-N-methylbenzamide has been shown to increase brain GABA levels in a dose-dependent manner. This increase in GABA levels has been shown to have anticonvulsant and anxiolytic effects in animal models. In addition, N-cyclopentyl-3-fluoro-N-methylbenzamide has been shown to reduce drug-seeking behavior in animal models of addiction. The biochemical and physiological effects of N-cyclopentyl-3-fluoro-N-methylbenzamide have been extensively studied and have shown promising results for its potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-cyclopentyl-3-fluoro-N-methylbenzamide in lab experiments is its high selectivity for GABA-AT. This allows for specific targeting of GABA-AT and avoids off-target effects. In addition, N-cyclopentyl-3-fluoro-N-methylbenzamide has been shown to have a good safety profile in preclinical studies. However, one limitation of using N-cyclopentyl-3-fluoro-N-methylbenzamide in lab experiments is its relatively short half-life, which may require frequent dosing to maintain therapeutic effects.
Orientations Futures
There are several future directions for research on N-cyclopentyl-3-fluoro-N-methylbenzamide. One area of interest is its potential therapeutic applications in the treatment of epilepsy. Preclinical studies have shown promising results for its anticonvulsant effects, and further studies are needed to evaluate its efficacy in clinical trials. Another area of interest is its potential as a treatment for addiction. N-cyclopentyl-3-fluoro-N-methylbenzamide has been shown to reduce drug-seeking behavior in animal models, and further studies are needed to evaluate its efficacy in clinical trials. Finally, there is a need for further studies to evaluate the safety and efficacy of N-cyclopentyl-3-fluoro-N-methylbenzamide in humans, including pharmacokinetic and pharmacodynamic studies.
Méthodes De Synthèse
N-cyclopentyl-3-fluoro-N-methylbenzamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the use of various chemical reagents and catalysts, and the final product is obtained through a series of purification steps. The synthesis method has been optimized to produce high yields of pure N-cyclopentyl-3-fluoro-N-methylbenzamide.
Applications De Recherche Scientifique
N-cyclopentyl-3-fluoro-N-methylbenzamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders, including epilepsy, addiction, and anxiety. Preclinical studies have shown that N-cyclopentyl-3-fluoro-N-methylbenzamide can effectively increase brain GABA levels, leading to anticonvulsant and anxiolytic effects. In addition, N-cyclopentyl-3-fluoro-N-methylbenzamide has been shown to reduce drug-seeking behavior in animal models of addiction.
Propriétés
IUPAC Name |
N-cyclopentyl-3-fluoro-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO/c1-15(12-7-2-3-8-12)13(16)10-5-4-6-11(14)9-10/h4-6,9,12H,2-3,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTNDMEWTIYCUMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1)C(=O)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-3-fluoro-N-methylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methyl-1-[(2-methylphenyl)methyl]-3-propan-2-ylurea](/img/structure/B7516307.png)

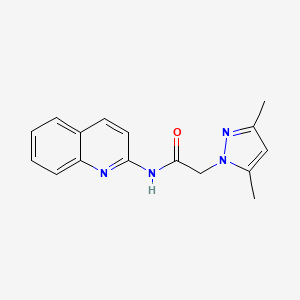
![2,6-Dimethyl-4-[(4-pyrazol-1-ylphenyl)methyl]morpholine](/img/structure/B7516349.png)
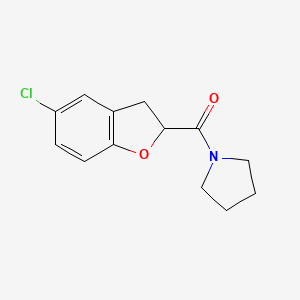
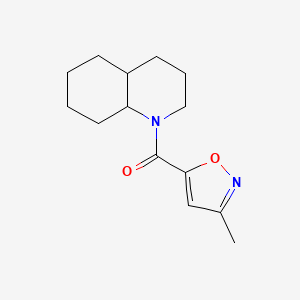

![N-[2-[4-(benzimidazol-1-yl)anilino]-2-oxoethyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B7516392.png)
![4-[3-(Azepan-1-yl)-3-oxopropyl]benzonitrile](/img/structure/B7516394.png)
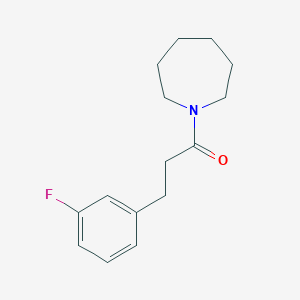
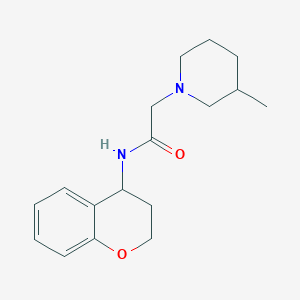
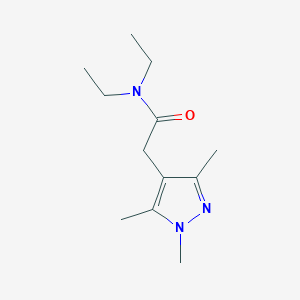
![4-[3-(2-Methylpiperidin-1-yl)-3-oxopropyl]benzonitrile](/img/structure/B7516415.png)